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FGFR Inhibitors at a Glance

The table below summarizes key characteristics of Zeligratinib and other FGFR inhibitors based on the

search results.

Primary
Inhibitor Name FGFR Type of Inhibitor Key Clinical Context & Evidence
Targets
Zoligratinib FGFR1-3 [1] Selective, ATP- Phase Il "FUZE" basket trial for solid tumors
(Debio 1347) competitive TKI with FGFR fusions [1].
[1]
Infigratinib FGFR1-3[2] ATP-competitive Approved for cholangiocarcinoma; Phase Il
(BGJ398) TKI [3] PROOF 302 trial in urothelial carcinoma
(NCT04197986) [2].
Pemigatinib FGFR1-3 [3] Selective, ATP- Approved for cholangiocarcinoma [3].
competitive TKI
3]
Erdafitinib FGFR1-4 TKI [1] Approved for urothelial carcinoma [1].
(pan-FGFR)
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Primary
Inhibitor Name FGFR Type of Inhibitor  Key Clinical Context & Evidence

Targets

[1]
Futibatinib FGFR1-4 Irreversible, Approved for cholangiocarcinoma; shows
(TAS-120) (pan-FGFR) covalent inhibitor activity against some resistance mutations [3].

[3]

(3]

Understanding FGFR Inhibitor Resistance

A major focus in development is overcoming resistance. The following table outlines common resistance

mechanisms to FGFR inhibitors, which are crucial for evaluating and cross-validating next-generation drugs

like Futibatinib.

Resistance . .
. Description Impact on Inhibitors
Mechanism
Secondary FGFR2 Point mutations in the kinase Primary resistance mechanism to
Mutations domain (e.g., N550, V565) after reversible TKIs (e.qg., Infigratinib,
therapy [3]. Pemigatinib, Zoligratinib) [3].
Gatekeeper Increases steric hindrance in ATP-  Reduces effectiveness of multiple ATP-

Mutation (V565)

Molecular Brake
Mutation (N550)

Covalent Binding
Site Mutation (C492)

binding pocket [3].

Disrupts autoinhibitory
mechanism [3].

Mutation at cysteine residue
covalently bound by Futibatinib
[3].

competitive inhibitors [3].

Leads to constitutive kinase activity and
resistance [3].

Confers resistance to irreversible inhibitor
Futibatinib; rarely observed [3].

Experimental Protocols for Profiling FGFR Inhibitors
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While a unified "cross-validation" protocol was not found, the following methodologies are standard for

profiling FGFR inhibitors like Zoligratinib.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the potency of an inhibitor in killing cancer cells or suppressing their

proliferation [3].

e Cell Seeding: Plate FGFR-altered cancer cells (e.g., CCLP-1 cholangiocarcinoma cells) at a low,
optimized density (e.g., 3,000 cells/well) in 96-well plates and incubate overnight [3].

e Drug Treatment: Add serial dilutions of the FGFR inhibitors (e.g., Zoligratinib, Futibatinib) to the
wells. A 9-point concentration range is typical [3].

¢ Incubation: Incubate the plates for a set period, usually 72 hours [3].

¢ Viability Measurement: Add MTT reagent, which is reduced by metabolically active cells to a purple
formazan product. After solubilizing the formazan, measure the absorbance. The signal correlates
with the number of living cells [3].

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using software like
GraphPad Prism and a dose-response model [3].

Immunoblot Analysis

This protocol confirms the on-target effect of the inhibitor by analyzing downstream signaling pathway

activity [3].

e Sample Preparation: Treat FGFR-altered cells with the inhibitor for various time points. Lyse the
cells to extract total protein.

¢ Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE gel.

¢ Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF
membrane.

¢ Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.
Then, incubate with primary antibodies against key signaling proteins (e.g., phospho-FGFR, phospho-
ERK, total ERK) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

¢ Signal Detection: Use chemiluminescent substrate to visualize the protein bands. A reduction in
phospho-FGFR and phospho-ERK signals confirms successful pathway inhibition [3].

Visualizing Key Concepts
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The following diagrams, created with DOT language, illustrate the core signaling pathway and resistance

mechanisms discussed.
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FGFR Inhibitor Resistance Mechanisms
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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